molecular formula C15H12 B3151010 1-Phenyl-4-(prop-2-yn-1-yl)benzene CAS No. 70090-71-0

1-Phenyl-4-(prop-2-yn-1-yl)benzene

Cat. No.: B3151010
CAS No.: 70090-71-0
M. Wt: 192.25 g/mol
InChI Key: IAMXXTJXMCJESK-UHFFFAOYSA-N
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Description

1-Phenyl-4-(prop-2-yn-1-yl)benzene is a valuable organic building block featuring a benzene core symmetrically substituted with a phenyl group and a propynyl (propargyl) group. Its molecular structure, which incorporates acetylene functionality, makes it a versatile precursor in synthetic chemistry, particularly for the construction of more complex molecular architectures through metal-catalyzed cross-coupling reactions . Compounds containing a propynyl group attached to an aromatic system are of significant interest in medicinal chemistry; for instance, similar structural motifs are utilized in the synthesis of benzodiazepine derivatives, a class of compounds known for their diverse pharmacological activities . Furthermore, the alkyne moiety is crucial in materials science, serving as a key linker in the synthesis of conjugated macrocycles and oligomers with potential applications in organic electronics . As a high-purity synthetic intermediate, it enables research in the development of new polymers, ligands, and pharmaceutical candidates. Researchers value this compound for its utility in exploring structure-activity relationships and creating novel carbon-based frameworks. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper handling procedures should be followed, as alkynes can be reactive and may pose safety hazards.

Properties

IUPAC Name

1-phenyl-4-prop-2-ynylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h1,3-5,7-12H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMXXTJXMCJESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Phenyl 4 Prop 2 Yn 1 Yl Benzene and Congeneric Structures

Transition Metal-Catalyzed Cross-Coupling Strategies for Aromatic and Alkynyl Linkages

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, providing efficient pathways to construct both the biphenyl (B1667301) and the aryl-alkynyl components of the target molecule.

Sonogashira Coupling Approaches for C(sp)-C(sp²) Bond Formation

The Sonogashira reaction is a cornerstone of C(sp)-C(sp²) bond formation, coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org For the synthesis of 1-phenyl-4-(prop-2-yn-1-yl)benzene, this could involve the coupling of 4-iodobiphenyl (B74954) with propargyl alcohol or a protected version thereof. The reaction is known for its mild conditions, often proceeding at room temperature, and its tolerance of a wide range of functional groups. wikipedia.org

Recent advancements have focused on developing more robust and environmentally friendly protocols, including the use of heterogeneous catalysts and performing the reaction in aqueous media. The choice of solvent can be critical, with options ranging from amines like diethylamine, which also acts as the base, to DMF or ether. wikipedia.org

Suzuki-Miyaura and Kumada Coupling Variants for Biphenyl Construction

The construction of the biphenyl scaffold is a critical step in the synthesis of 1-phenyl-4-(prop-2-yn-1-yl)benzene. The Suzuki-Miyaura and Kumada couplings are prominent methods for achieving this transformation. gre.ac.ukwikipedia.org

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. gre.ac.uknih.govsemanticscholar.orgresearchgate.net This reaction is widely used for synthesizing symmetrical and unsymmetrical biaryl compounds due to its mild conditions, the commercial availability and stability of boronic acids, and the low toxicity of the boron-containing byproducts. gre.ac.uknih.gov To synthesize the target molecule's precursor, one could couple phenylboronic acid with a 4-substituted halo- or triflate-benzene that already contains the propargyl group or a precursor to it. For instance, a study detailed the synthesis of various biphenyl derivatives by coupling different aryl boronic acids with 4-bromo-2-chloro-1-(prop-2-yn-1-yloxy)benzene, achieving high yields of 80-88%. researchgate.netresearchgate.net

The Kumada coupling , one of the earliest transition metal-catalyzed cross-coupling reactions, joins a Grignard reagent with an organic halide using a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.orgslideshare.net This method is advantageous for its use of readily available Grignard reagents, which can avoid extra synthetic steps. organic-chemistry.org However, its application can be limited by the reactivity of Grignard reagents toward certain functional groups. organic-chemistry.org For the synthesis of the biphenyl core, phenylmagnesium bromide could be coupled with a suitable 4-halobenzene derivative.

Table 1: Comparison of Cross-Coupling Reactions for Biphenyl Synthesis
ReactionKey ReactantsCatalystAdvantagesDisadvantages
Suzuki-Miyaura CouplingArylboronic acid/ester + Aryl halide/triflatePalladium complexMild conditions, high functional group tolerance, commercially available reagents, low toxicity of byproducts. gre.ac.uknih.govPotential for side reactions with certain substrates.
Kumada CouplingGrignard reagent + Aryl halideNickel or Palladium complexUtilizes readily available Grignard reagents, can be cost-effective. organic-chemistry.orgGrignard reagents are highly reactive and sensitive to moisture and acidic protons. organic-chemistry.org

Direct Propargylation of Substituted Benzene (B151609) Derivatives

An alternative synthetic strategy involves the direct introduction of the propargyl group onto a pre-existing biphenyl or a substituted benzene that can be later converted to a biphenyl.

Phase Transfer Catalysis in Propargyl Group Introduction

Phase transfer catalysis (PTC) is a powerful technique for reacting reagents that are in different, immiscible phases. mdma.ch It involves a phase-transfer agent, typically a quaternary ammonium (B1175870) salt, that transports a reactant from one phase (e.g., aqueous) to another (e.g., organic) where the reaction occurs. mdma.ch This method can be employed for the propargylation of a suitable biphenyl precursor, such as 4-hydroxybiphenyl. The reaction of 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one with propargyl bromide in the presence of a concentrated aqueous sodium hydroxide (B78521) solution and a quaternary ammonium salt catalyst in benzene demonstrates the utility of PTC for propargylation. nih.gov The use of PTC often leads to milder reaction conditions and can avoid the need for anhydrous solvents. mdma.ch

Utilization of Propargyl Bromide in Alkylation Reactions

Direct alkylation with propargyl bromide is a common method for introducing the propargyl group. nih.govorgsyn.orggoogle.com This electrophilic reagent readily reacts with nucleophiles. In the context of synthesizing 1-phenyl-4-(prop-2-yn-1-yl)benzene, a key intermediate could be formed by the alkylation of a phenol. For example, the reaction of 4-bromo-2-chlorophenol (B165030) with propargyl bromide in the presence of potassium carbonate in dry acetone (B3395972) yields 4-bromo-2-chloro-1-(prop-2-yn-1-yloxy)benzene, which can then undergo a Suzuki coupling. researchgate.netresearchgate.net The efficiency of this alkylation is often high, with yields of up to 90% being reported. researchgate.net

Table 2: Conditions for Propargylation of Phenols
Phenol SubstrateReagentsSolventYieldReference
4-Bromo-2-chlorophenolPropargyl bromide, K₂CO₃Dry Acetone90% researchgate.net

Multi-Component Reaction Sequences for Integrated Aryl-Alkynyl Architectures

Multi-component reactions (MCRs) offer an efficient approach to complex molecules by combining three or more reactants in a single synthetic operation. rsc.orgresearchgate.net These reactions are highly atom-economical and can significantly reduce the number of synthetic steps, purification processes, and waste generation. For the synthesis of aryl-alkynyl structures, MCRs can be designed to assemble the core components in a convergent manner. For instance, a copper-catalyzed multi-component reaction of diazo compounds has been developed for the synthesis of diverse propargylic ethers and amines. mdpi.com While a specific MCR for 1-phenyl-4-(prop-2-yn-1-yl)benzene is not explicitly detailed in the provided context, the principles of MCRs suggest a potential pathway involving a phenyl-containing component, a propargyl-containing component, and a third reactant to link them, possibly through a series of catalytic cycles. The growing interest in alkyne derivatives for MCRs highlights the potential for developing novel, efficient syntheses of complex molecules like the target compound. researchgate.net

Optimization of Synthetic Pathways and Reaction Conditions for 1-Phenyl-4-(prop-2-yn-1-yl)benzene and Congeneric Structures

The synthesis of 1-phenyl-4-(prop-2-yn-1-yl)benzene and related aryl-alkyne structures predominantly relies on palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.org The efficiency and success of these syntheses are highly dependent on the careful optimization of various reaction parameters.

Influence of Solvent Systems and Catalytic Systems on Reaction Efficiency

The choice of solvent and the composition of the catalytic system are pivotal in directing the Sonogashira coupling towards high yields and purity. The catalytic system typically involves a palladium(0) complex, often with a copper(I) co-catalyst, although copper-free systems have been developed to prevent undesired side reactions. wikipedia.orglibretexts.orgrsc.org

The solvent must facilitate the dissolution of reactants while being compatible with the catalytic cycle. Common solvents include amines like triethylamine, which can also act as the base, as well as dimethylformamide (DMF) or ether. wikipedia.org The reaction can be performed under mild, room temperature conditions. wikipedia.org Research into optimizing these conditions has shown significant variations in efficiency based on the specific system employed.

For instance, in a study optimizing a copper-free Sonogashira reaction of aryl iodides with terminal alkynes, various solvents were screened. rsc.org Isopropanol was identified as the superior solvent, delivering a 94% yield for the model reaction, outperforming other solvents like methanol, ethanol, acetonitrile, THF, DMF, and DMSO which resulted in lower yields. rsc.org

The catalyst itself, a combination of a palladium source and a ligand, is crucial. Palladium complexes with phosphine (B1218219) ligands are common, such as Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄. libretexts.org The electronic and steric properties of the ligands can significantly impact catalytic activity. libretexts.orgrsc.org Electron-rich and sterically bulky phosphine ligands can enhance the rate-determining oxidative addition step and promote catalyst turnover. libretexts.orgrsc.org In a mechanochemical (solvent-free) Sonogashira coupling, the use of the electron-donating and bulky Ad₃P ligand with a Pd(OAc)₂ catalyst precursor afforded the highest yield (80%) compared to other phosphine ligands like BrettPhos, tBuXPhos, and tBu₃P·HBF₄. rsc.org

The presence of a copper(I) co-catalyst, typically copper(I) iodide (CuI), is a standard feature of the Sonogashira reaction, as it facilitates the formation of a copper acetylide intermediate. rsc.orgacs.org However, its inclusion can also lead to the homocoupling of the alkyne substrate (Glaser coupling), an undesired side reaction. rsc.org Consequently, many modern protocols are designed to be copper-free. wikipedia.orgrsc.org In some systems, the exclusion of CuI has been shown to be beneficial; one study on the synthesis of alkynyl ketones found that a higher yield was achieved in the absence of the copper co-catalyst. mdpi.com

Table 1: Influence of Solvent on Sonogashira Coupling Yield rsc.org
SolventYield (%)
Isopropanol94
Methanol85
Ethanol88
Acetonitrile75
THF65
DMF60
DMSO55

Stoichiometric Control and Base-Mediated Approaches

Stoichiometric control over the reactants and the judicious selection of a base are fundamental to optimizing the synthesis of aryl alkynes. The reaction medium must be basic to neutralize the hydrogen halide byproduct formed during the coupling. wikipedia.org

The choice of base can have a dramatic effect on reaction outcomes. Both organic amines (e.g., triethylamine, diethylamine, piperidine) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are commonly employed. wikipedia.orgacs.orgnih.gov In an optimization study for a room-temperature, copper-free Sonogashira reaction, carbonate bases proved highly effective. rsc.org Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) provided excellent yields of the cross-coupling product, whereas sodium bicarbonate was found to be ineffective, with the reaction not reaching completion. rsc.org Similarly, in the Sonogashira coupling on complex peptide substrates, cesium carbonate was the base of choice in an aqueous/acetonitrile solvent system. acs.org For some applications, stronger bases like potassium phosphate (B84403) (K₃PO₄) are used. acs.orgsciencemadness.org

The ratio of the aryl halide to the alkyne is another critical parameter to optimize. An excess of the more accessible or less expensive reagent is often used to drive the reaction to completion. In one study, the optimal ratio of iodobenzene (B50100) to phenylacetylene (B144264) was determined to be 1:1.5, which provided a higher yield compared to ratios of 1:1 or 1:2. rsc.org For reactions involving more complex or sensitive substrates, such as ribosomally derived peptides, a significant excess of the terminal alkyne (10 equivalents) may be necessary to achieve product formation. acs.org

Table 2: Effect of Different Bases on Sonogashira Coupling Yield rsc.org
BaseYield (%)
K₂CO₃94
Cs₂CO₃92
Na₂CO₃90
NaHCO₃Incomplete Reaction
K₃PO₄85
Et₃N70

Chemical Reactivity and Advanced Transformations of 1 Phenyl 4 Prop 2 Yn 1 Yl Benzene

Regio- and Stereoselective Alkyne Functional Group Modifications

The strategic location of the terminal alkyne in 1-Phenyl-4-(prop-2-yn-1-yl)benzene allows for precise modifications, leading to a diverse range of derivatives. These transformations are fundamental in synthetic chemistry for creating new carbon-carbon and carbon-heteroatom bonds.

The Huisgen 1,3-dipolar cycloaddition is a powerful reaction for forming five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org This reaction involves a 1,3-dipole, such as an organic azide (B81097), and a dipolarophile, in this case, the terminal alkyne of 1-Phenyl-4-(prop-2-yn-1-yl)benzene. wikipedia.orgorganic-chemistry.org The thermal, uncatalyzed version of this reaction typically requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers of the resulting 1,2,3-triazole product. nih.govwikipedia.org However, the discovery of a copper(I)-catalyzed variant has revolutionized this transformation, making it a cornerstone of "click chemistry"—a set of powerful, selective, and high-yielding reactions. nih.gov

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly reliable and widely used method for creating covalent bonds. nih.govrsc.org Unlike the thermal Huisgen cycloaddition, the CuAAC is not a concerted pericyclic reaction but proceeds through a stepwise mechanism involving copper(I) acetylide intermediates. wikipedia.orgrsc.org This catalytic cycle dramatically accelerates the reaction by a factor of up to 10⁷ compared to the uncatalyzed process and proceeds with high regioselectivity to exclusively yield the 1,4-disubstituted 1,2,3-triazole. nih.gov

The accepted mechanism begins with the formation of a copper(I) acetylide complex between the terminal alkyne of 1-Phenyl-4-(prop-2-yn-1-yl)benzene and a copper(I) source. wikipedia.orgnih.gov The copper catalyst can be introduced as a Cu(I) salt, such as copper(I) bromide or iodide, or generated in situ from a copper(II) salt (e.g., copper(II) sulfate) with a reducing agent like sodium ascorbate. wikipedia.org The copper acetylide then coordinates with the azide. nih.gov A key step involves the nucleophilic attack of the acetylide's β-carbon on the terminal nitrogen of the azide, leading to a six-membered copper-containing intermediate. nih.gov This intermediate then undergoes ring contraction and protonation to release the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst for subsequent cycles. wikipedia.org The reaction's simplicity and high efficiency have made it a staple in various fields, including medicinal chemistry and materials science. nih.govrsc.org

Interactive Data Table: Key Features of Thermal vs. Copper-Catalyzed Azide-Alkyne Cycloaddition

Feature Thermal Huisgen Cycloaddition Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reaction Type Concerted [2+3] Cycloaddition organic-chemistry.org Stepwise, not a true cycloaddition wikipedia.org
Catalyst None Copper(I) wikipedia.org
Temperature High (e.g., 98 °C) wikipedia.org Room Temperature nih.gov
Regioselectivity Mixture of 1,4- and 1,5-isomers nih.govwikipedia.org Exclusively 1,4-isomer nih.gov
Reaction Rate Slow (e.g., 18 hours) wikipedia.org Very Fast (up to 10⁷ times faster) nih.gov
Scope General for alkynes and azides Primarily for terminal alkynes nih.gov

Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry) with Azides

Formation of 1,2,3-Triazole Adducts and Their Subsequent Reactivity

The reaction of 1-Phenyl-4-(prop-2-yn-1-yl)benzene with an organic azide (R-N₃) via CuAAC yields a 1-(R)-4-((4-phenylphenyl)methyl)-1H-1,2,3-triazole. The resulting triazole ring is not merely a passive linker; it is a robust aromatic heterocycle with favorable physicochemical properties that can participate in further chemical transformations. nih.gov These triazole derivatives have found extensive applications in diverse areas such as drug discovery, bioconjugation, and materials science. nih.govscispace.com

The triazole core can be functionalized, and its nitrogen atoms can act as ligands for metal coordination, leading to the formation of coordination polymers and metal-organic frameworks. For instance, related 1,2,4-triazole (B32235) derivatives have been shown to be effective precursors for creating copper(I) coordination compounds with interesting optical and magnetic properties. mdpi.com The stability and versatility of the triazole ring make it an attractive scaffold in medicinal chemistry, with many compounds containing this heterocycle exhibiting a wide range of biological activities. scispace.comnih.gov The synthesis of triazole-derived chalcones is one area of interest for developing novel medicinal agents. nih.gov

Alkyne metathesis is a powerful synthetic method that involves the cleavage and reformation of carbon-carbon triple bonds, catalyzed by transition metal alkylidyne complexes. d-nb.info This reaction allows for the redistribution of alkyne fragments. When applied to a terminal alkyne like 1-Phenyl-4-(prop-2-yn-1-yl)benzene, it would typically be part of a cross-metathesis reaction with another internal alkyne.

The generally accepted mechanism for alkyne metathesis is the Katz mechanism, which proceeds through a sequence of [2+2] cycloadditions and cycloreversions involving a metallacyclobutadiene intermediate. d-nb.info Catalysts for this transformation are often based on high-oxidation-state molybdenum or tungsten alkylidyne complexes. d-nb.info While highly efficient catalysts have been developed, the number of available catalysts for alkyne metathesis is more limited compared to olefin metathesis. d-nb.info A hypothetical alkyne cross-metathesis (ACM) of 1-Phenyl-4-(prop-2-yn-1-yl)benzene with an internal alkyne like 3-hexyne (B1328910) would lead to the formation of new alkyne products through the exchange of the alkylidyne fragments.

The terminal alkyne of 1-Phenyl-4-(prop-2-yn-1-yl)benzene can undergo hydration (addition of water) or hydroamination (addition of an amine) across the carbon-carbon triple bond, typically in the presence of a metal catalyst. mdpi.com

Hydration of a terminal alkyne, following Markovnikov's rule, results in the formation of a ketone. The reaction proceeds via an initial enol intermediate which rapidly tautomerizes to the more stable keto form. Gold and mercury catalysts are commonly used for this transformation. For 1-Phenyl-4-(prop-2-yn-1-yl)benzene, hydration would yield 1-(4-phenylphenyl)propan-2-one.

Hydroamination involves the addition of an N-H bond from ammonia (B1221849) or a primary or secondary amine across the alkyne. mdpi.com This reaction produces enamines or imines, which are valuable intermediates for synthesizing various nitrogen-containing compounds. mdpi.com Gold complexes have been shown to be effective catalysts for the hydroamination of alkynes, including substrates like phenylacetylene (B144264). mdpi.com The reaction of 1-Phenyl-4-(prop-2-yn-1-yl)benzene with an amine (R₂NH) would lead to the corresponding enamine or its tautomeric imine.

The [2+2+2] cycloaddition is a powerful method for constructing six-membered rings, particularly substituted benzene (B151609) derivatives, from three alkyne molecules. nih.gov This transition metal-catalyzed reaction allows for the rapid assembly of complex aromatic frameworks in a single step. nih.gov

In a [2+2+2] cycloaddition, 1-Phenyl-4-(prop-2-yn-1-yl)benzene could react with two other alkyne partners. If all three alkynes are different, a major challenge is controlling the chemoselectivity and regioselectivity to obtain a single desired product rather than a complex mixture. nih.gov Various transition metals, including nickel, rhodium, cobalt, and manganese, have been used to catalyze this transformation. nih.govcsic.es The reaction mechanism typically involves the formation of a metallacyclopentadiene intermediate from two alkyne units, followed by the insertion of the third alkyne to form the benzene ring and regenerate the catalyst. The steric and electronic properties of the alkyne substituents can significantly influence the reaction's outcome and regioselectivity. nih.gov

Interactive Data Table: Summary of Potential Transformations of 1-Phenyl-4-(prop-2-yn-1-yl)benzene

Reaction Type Reactant(s) Catalyst Example Product Type
CuAAC Organic Azide (R-N₃) Cu(I) source (e.g., CuSO₄/Na Ascorbate) wikipedia.org 1,4-Disubstituted 1,2,3-Triazole
Alkyne Metathesis Internal Alkyne (R-C≡C-R') Tungsten or Molybdenum Alkylidyne d-nb.info New Alkynes
Hydration Water (H₂O) Gold or Mercury salt Ketone
Hydroamination Amine (R₂NH) Gold Complex mdpi.com Enamine/Imine
[2+2+2] Cycloaddition Two other Alkynes Ni, Ru, or Mn Complex nih.govcsic.es Substituted Benzene

Reactivity of the Aromatic Biphenyl (B1667301) Moiety of 1-Phenyl-4-(prop-2-yn-1-yl)benzene

The reactivity of the biphenyl core in "1-Phenyl-4-(prop-2-yn-1-yl)benzene" is dictated by the electronic properties of its two substituents: the phenyl group and the prop-2-yn-1-yl (propargyl) group. These substituents influence the electron density of the two aromatic rings, thereby controlling the regioselectivity of advanced transformations such as electrophilic aromatic substitution and directed ortho-metalation.

Electrophilic Aromatic Substitution Directing Effects

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. The position of substitution on the biphenyl system of 1-Phenyl-4-(prop-2-yn-1-yl)benzene is directed by the interplay of the activating and directing effects of both the phenyl and the propargyl substituents.

The phenyl group is a well-established activating group in electrophilic aromatic substitution. quora.comvedantu.com It donates electron density to the attached benzene ring through resonance, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. quora.comquora.com This activation is most pronounced at the positions ortho and para to the phenyl substituent. pearson.compearson.com

In the case of 1-Phenyl-4-(prop-2-yn-1-yl)benzene, we have two distinct phenyl rings, Ring A (substituted with the propargyl group) and Ring B (the unsubstituted phenyl substituent).

Reactivity of Ring A: This ring is substituted with the propargyl group at position 4 and the phenyl group at position 1. The phenyl group strongly activates the ortho positions (2' and 6') and the para position (4'). Since the para position is occupied by the propargyl group, electrophilic attack will be directed primarily to the positions ortho to the phenyl group (positions 2' and 6'). The propargyl group, being at the para position, will also direct incoming electrophiles to the same ortho positions (2' and 6'). Therefore, electrophilic substitution on Ring A is strongly favored at the 2' and 6' positions.

Reactivity of Ring B: This ring is monosubstituted with the 4-(prop-2-yn-1-yl)phenyl group. As a substituted phenyl group, it acts as an ortho-, para-director for Ring B. Consequently, electrophilic attack on Ring B will be directed to the ortho (2'' and 6'') and para (4'') positions.

Due to the combined activating effects on Ring A, it is expected to be more reactive towards electrophiles than Ring B.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 1-Phenyl-4-(prop-2-yn-1-yl)benzene

Electrophilic ReagentPredicted Major Product(s) of Substitution on Ring APredicted Major Product(s) of Substitution on Ring B
HNO₃/H₂SO₄ (Nitration)1-Phenyl-2-nitro-4-(prop-2-yn-1-yl)benzene1-(4-Nitrophenyl)-4-(prop-2-yn-1-yl)benzene and 1-(2-Nitrophenyl)-4-(prop-2-yn-1-yl)benzene
Br₂/FeBr₃ (Bromination)1-Bromo-4-phenyl-2-(prop-2-yn-1-yl)benzene1-(4-Bromophenyl)-4-(prop-2-yn-1-yl)benzene and 1-(2-Bromophenyl)-4-(prop-2-yn-1-yl)benzene
CH₃Cl/AlCl₃ (Friedel-Crafts Alkylation)1-Phenyl-2-methyl-4-(prop-2-yn-1-yl)benzene1-(4-Methylphenyl)-4-(prop-2-yn-1-yl)benzene and 1-(2-Methylphenyl)-4-(prop-2-yn-1-yl)benzene

Ortho-Metalation and Directed Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. chem-station.comwikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. chem-station.com

Effective DMGs are typically functional groups containing heteroatoms (e.g., O, N) that can coordinate to the lithium atom of the organolithium base, thereby directing deprotonation to the adjacent ortho position. wikipedia.org Examples of strong DMGs include amides, carbamates, and methoxy (B1213986) groups. chem-station.comnih.gov

In 1-Phenyl-4-(prop-2-yn-1-yl)benzene, neither the phenyl group nor the propargyl group is a classical strong directing metalation group. The phenyl group lacks the necessary heteroatom for efficient coordination with the organolithium reagent.

The propargyl group, with its carbon-carbon triple bond, possesses π-electron density that could potentially interact with the lithium reagent. There is some precedent for alkynes acting as very weak directing groups in certain contexts, but they are generally not effective for promoting ortho-lithiation, especially in the presence of more acidic protons or more potent directing groups. The terminal alkyne proton (on the C≡CH moiety) is significantly more acidic (pKa ≈ 25) than the aromatic protons (pKa ≈ 43) and would be preferentially deprotonated by a strong base like n-butyllithium. This would lead to the formation of a lithium acetylide rather than ortho-lithiation.

To achieve directed ortho-metalation on the biphenyl core of 1-Phenyl-4-(prop-2-yn-1-yl)benzene, it would be necessary to first introduce a suitable directing metalation group onto one of the phenyl rings. For instance, if a hydroxyl or amino group were introduced, it could be converted into a more powerful DMG such as a carbamate (B1207046) or an amide, respectively.

Table 2: Potential Strategies for Directed Ortho-Metalation of a Functionalized 1-Phenyl-4-(prop-2-yn-1-yl)benzene Derivative

Starting Material DerivativeDirecting Metalation Group (DMG)Proposed ReagentsExpected Functionalized Position
2-Hydroxy-1-phenyl-4-(prop-2-yn-1-yl)benzene-OC(O)NEt₂ (Carbamate)1. ClC(O)NEt₂ 2. s-BuLi, TMEDA 3. Electrophile (E⁺)3-position (ortho to the carbamate)
2-Amino-1-phenyl-4-(prop-2-yn-1-yl)benzene-NHC(O)t-Bu (Amide)1. (t-BuCO)₂O 2. t-BuLi 3. Electrophile (E⁺)3-position (ortho to the amide)

It is important to note that without a potent directing group, achieving selective ortho-metalation on 1-Phenyl-4-(prop-2-yn-1-yl)benzene is not a straightforward process and would likely result in a mixture of products or reaction at the more acidic terminal alkyne proton.

Theoretical and Computational Chemistry Studies on 1 Phenyl 4 Prop 2 Yn 1 Yl Benzene Systems

Density Functional Theory (DFT) Analyses of Molecular Geometries and Electronic Structures

Beyond geometry, DFT is used to calculate electronic properties. A Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. In 1-Phenyl-4-(prop-2-yn-1-yl)benzene, the π-systems of the phenyl rings would represent regions of high electron density (negative potential), while the acidic acetylenic hydrogen of the propargyl group would be a site of positive potential.

Table 1: Predicted Geometrical Parameters for 1-Phenyl-4-(prop-2-yn-1-yl)benzene using DFT (Note: These are illustrative values based on calculations for analogous structures.)

ParameterPredicted ValueDescription
Phenyl-Phenyl C-C Bond Length~1.49 ÅThe single bond connecting the two aromatic rings.
Phenyl-CH₂ Bond Length~1.51 ÅThe bond connecting the propargyl group to the phenyl ring.
C≡C Triple Bond Length~1.21 ÅThe length of the acetylenic triple bond.
≡C-H Bond Length~1.06 ÅThe bond of the terminal alkyne hydrogen.
Phenyl-Phenyl Dihedral Angle~40-45°The twist angle between the two phenyl rings in the ground state.

Conformational Landscapes and Rotational Energy Barriers of Substituent Groups

The 1-Phenyl-4-(prop-2-yn-1-yl)benzene molecule possesses several rotational degrees of freedom that define its conformational landscape. The most significant of these are:

Rotation around the C-C single bond connecting the two phenyl rings.

Rotation of the propargyl group (-CH₂-C≡CH) around its bond to the phenyl ring.

Computational methods can map the potential energy surface for these rotations to identify stable conformers and the energy barriers separating them. The rotation of the phenyl rings in biphenyl-like molecules has been studied extensively. biomedres.usresearchgate.net The ground state is typically a twisted conformation, while the planar (dihedral angle 0°) and perpendicular (dihedral angle 90°) conformations represent transition states or energy maxima. The energy barrier to planarity is due to steric repulsion of the ortho-hydrogens, whereas the barrier at 90° is due to the loss of π-conjugation between the rings. biomedres.us

Similarly, the rotation of the propargyl substituent can be analyzed. This rotation is expected to have a much lower energy barrier compared to the phenyl-phenyl rotation, likely in the range of a few kJ/mol, as it involves less significant steric clashes.

Table 2: Illustrative Rotational Energy Barriers for Biphenyl (B1667301) Systems (Note: Values are based on general findings for substituted biphenyls and are for illustrative purposes.)

RotationTransition StateTypical Energy Barrier (kJ/mol)Primary Opposing Force
Phenyl-PhenylPlanar (0°)6-10Steric Hindrance
Phenyl-PhenylPerpendicular (90°)8-12Loss of Conjugation

Applications of Frontier Molecular Orbital (FMO) Theory to Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnumberanalytics.com The energies of these orbitals and the gap between them are crucial indicators of a molecule's reactivity. numberanalytics.com

For 1-Phenyl-4-(prop-2-yn-1-yl)benzene, the HOMO would likely be delocalized across the electron-rich π-system of the biphenyl core, making the molecule susceptible to attack by electrophiles. The LUMO, conversely, would indicate the regions most susceptible to nucleophilic attack. The terminal alkyne group is a key functional site. Its π-bonds can participate in reactions, and the terminal hydrogen is weakly acidic.

The HOMO-LUMO energy gap (ΔE) is a measure of molecular stability and reactivity. A smaller gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com These calculations are vital for predicting the feasibility and outcomes of various reactions, such as cycloadditions (e.g., Diels-Alder or "click" reactions) involving the alkyne moiety. nih.gov

Table 3: Representative FMO Data from DFT Calculations (Note: These values are hypothetical, intended to illustrate typical DFT results for such a molecule.)

OrbitalEnergy (eV)Description
HOMO-6.2 eVHighest Occupied Molecular Orbital; likely π-character from the biphenyl rings.
LUMO-0.8 eVLowest Unoccupied Molecular Orbital; likely π*-character.
HOMO-LUMO Gap5.4 eVEnergy difference (ΔE); indicates high kinetic stability.

Computational Elucidation of Reaction Mechanisms and Transition States

Beyond predicting reactivity, computational chemistry can elucidate detailed reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed.

A key application for 1-Phenyl-4-(prop-2-yn-1-yl)benzene would be the computational study of reactions involving its terminal alkyne. For example, the copper- or ruthenium-catalyzed azide-alkyne cycloaddition (a "click" reaction) is a common transformation for terminal alkynes. DFT calculations can model the entire catalytic cycle, identifying the structure of the transition state for the key bond-forming step and calculating its activation energy. researchgate.net This information helps in understanding the reaction's kinetics, regioselectivity (i.e., the formation of 1,4- vs. 1,5-disubstituted triazoles), and the role of the catalyst. These theoretical investigations provide insights that are often difficult to obtain through experimental means alone.

Advanced Applications in Materials Science and Supramolecular Chemistry

Supramolecular Assembly and Intermolecular Interactions

The arrangement of molecules in the solid state is dictated by a variety of non-covalent interactions. For 1-Phenyl-4-(prop-2-yn-1-yl)benzene, the interplay of these forces would be crucial in dictating its crystal packing and the formation of higher-order structures.

Exploration of C-H···O, C-H···N, C-H···π, and π-π Stacking Interactions in Crystal Engineering

In derivatives containing a propargyloxy group, such as 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one, C-H···O interactions are observed, which link the molecules into sheets. iucr.orgnih.gov However, in this particular chalcone (B49325) derivative, π-π interactions between the phenyl rings are notably absent. nih.gov This suggests that the presence and nature of other functional groups on the biphenyl (B1667301) framework significantly influence the adoption of π-π stacking motifs.

The potential for C-H···π interactions is a key consideration for 1-Phenyl-4-(prop-2-yn-1-yl)benzene. These interactions, where a C-H bond acts as a weak acid to interact with the electron-rich π system of an aromatic ring, are prevalent in the crystal structures of many organic molecules. For instance, in the crystal structure of 3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole, C-H···π interactions are instrumental in linking molecules into a three-dimensional network. mdpi.com Similarly, weak C-H···π interactions are responsible for generating chains in the crystal lattice of N(1)-phenyl-N(4)-[(quinolin-2-yl)methylidene]benzene-1,4-diamine.

The presence of the terminal alkyne in 1-Phenyl-4-(prop-2-yn-1-yl)benzene also introduces the possibility of C-H···π interactions involving the acetylenic proton and a neighboring phenyl ring. Furthermore, the two phenyl rings provide ample opportunity for π-π stacking interactions, which could be either face-to-face or offset, depending on the electronic and steric factors.

In a related compound, 4-Phenyl-1-(prop-2-yn-1-yl)-1H-1,5-benzodiazepin-2(3H)-one, the crystal structure reveals the presence of both C-H···O and C-H···N interactions. nih.gov This highlights the capability of the propargyl group and the aromatic rings to participate in various hydrogen bonding scenarios, which would be a critical aspect of the crystal engineering of 1-Phenyl-4-(prop-2-yn-1-yl)benzene derivatives.

Design of Self-Assembled Monolayers and Ordered Architectures

At present, there is no specific research detailing the use of 1-Phenyl-4-(prop-2-yn-1-yl)benzene in the design of self-assembled monolayers (SAMs). However, the molecular structure suggests its potential as a building block for such applications. The terminal alkyne group offers a versatile handle for covalent attachment to various surfaces, such as silicon, gold, or other metals, through well-established click chemistry reactions or other surface modification techniques. The rigid biphenyl rod-like structure would promote the formation of ordered, densely packed monolayers. The orientation of the biphenyl units relative to the surface could be controlled by the length and nature of the linker used for surface attachment. The ability to form well-ordered SAMs is a prerequisite for many applications in molecular electronics, sensing, and surface engineering. Further research into the surface chemistry of 1-Phenyl-4-(prop-2-yn-1-yl)benzene is needed to explore this potential.

Functional Materials Development

The unique combination of a rigid aromatic core and a reactive alkyne functionality in 1-Phenyl-4-(prop-2-yn-1-yl)benzene makes it an attractive component for the development of advanced functional materials.

Incorporation into Organic Light-Emitting Diode (OLED) and Electronic Device Architectures

There is currently no direct evidence of 1-Phenyl-4-(prop-2-yn-1-yl)benzene being incorporated into OLEDs or other electronic devices. The biphenyl core is a common motif in materials for organic electronics due to its charge-transporting capabilities. The propargyl group could serve as a point of attachment for other functional moieties or for polymerization to create conjugated polymers. However, without experimental data on its photophysical and electronic properties, such as its HOMO/LUMO levels, charge carrier mobility, and photoluminescence quantum yield, its suitability for OLED applications remains speculative.

Role as Monomers or End-Capping Agents in Polymeric Systems

The terminal alkyne group of 1-Phenyl-4-(prop-2-yn-1-yl)benzene makes it a suitable monomer for polymerization reactions, such as alkyne polymerization or as a co-monomer in the synthesis of various polymers. The resulting polymers would incorporate the rigid biphenyl unit into their backbone, potentially leading to materials with high thermal stability and interesting liquid crystalline or electronic properties.

Furthermore, this compound could act as an end-capping agent to terminate polymer chains. By reacting with the active end of a growing polymer, it can introduce a phenyl-propargyl group at the chain end. This could be used to modify the properties of the polymer or to provide a reactive site for further post-polymerization modification, such as grafting other molecules or polymers via click chemistry. Anionic polymerization of phenyl-substituted isoprene (B109036) derivatives has been explored, demonstrating the utility of phenyl-containing monomers in creating polymers with specific microstructures and properties. rsc.org

Development of Fluorescent Probes and Chemosensors

While there are no studies specifically reporting the use of 1-Phenyl-4-(prop-2-yn-1-yl)benzene as a fluorescent probe or chemosensor, its structural features suggest potential in this area. The biphenyl moiety can exhibit fluorescence, and the terminal alkyne can be functionalized to introduce specific recognition sites for analytes of interest. For instance, the alkyne could be used in a "click" reaction to attach a receptor that binds to a particular ion or molecule. Upon binding, a change in the fluorescence properties of the biphenyl fluorophore, such as an increase or decrease in intensity or a shift in the emission wavelength, could be observed.

Catalysis and Ligand Design Principles

The terminal alkyne of 1-Phenyl-4-(prop-2-yn-1-yl)benzene is the key to its utility in catalysis. This functional group can readily participate in well-established coupling reactions, allowing for the covalent attachment of the biphenyl scaffold to other molecules or solid supports. This adaptability is central to the design of both new ligands for homogeneous catalysis and novel heterogeneous catalysts.

Ligand Design for Transition Metal Catalysis (e.g., Copper(I) Systems)

The biphenyl and propargyl moieties of 1-Phenyl-4-(prop-2-yn-1-yl)benzene offer an attractive scaffold for the synthesis of novel ligands for transition metal catalysis. The terminal alkyne can be elaborated into a variety of coordinating groups through reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," and Sonogashira coupling. nih.govlibretexts.orgsigmaaldrich.com

The CuAAC reaction provides a highly efficient and modular approach to synthesizing triazole-containing ligands. sigmaaldrich.comnih.gov For instance, 1-Phenyl-4-(prop-2-yn-1-yl)benzene can be reacted with an azide-functionalized coordinating group, such as a pyridine (B92270) or phosphine (B1218219) oxide, to generate a bidentate or tridentate ligand. The resulting 1,2,3-triazole ring is not merely a linker; it can itself act as a coordinating N-donor ligand, influencing the electronic properties and steric environment of the metal center. This strategy allows for the rapid generation of a library of ligands with tunable properties for screening in various catalytic reactions.

Sonogashira coupling, a palladium- and copper-cocatalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, offers another powerful tool for ligand synthesis from 1-Phenyl-4-(prop-2-yn-1-yl)benzene. libretexts.orgwikipedia.org This reaction allows for the direct connection of the phenylpropargyl unit to other aromatic or vinylic systems that may bear coordinating atoms. The resulting extended π-systems can play a significant role in the electronic properties of the final ligand and, by extension, the catalytic activity of its metal complexes. The design of such ligands can be tailored to enhance the stability and reactivity of the catalyst. For example, the introduction of bulky substituents via Sonogashira coupling can create a specific steric environment around the metal center, which can influence the selectivity of a catalytic reaction. libretexts.org

In the context of copper(I) catalysis, ligands derived from 1-Phenyl-4-(prop-2-yn-1-yl)benzene are of particular interest. Copper(I) is a soft Lewis acid and readily coordinates with the π-system of the alkyne as well as with N- and P-donor atoms that can be introduced through the aforementioned synthetic strategies. The design of hemilabile ligands, which can switch between bidentate and tridentate coordination modes, has been shown to be effective in copper-catalyzed radical cross-coupling reactions involving propargyl halides. researchgate.net While not using 1-Phenyl-4-(prop-2-yn-1-yl)benzene directly, this principle highlights the potential for ligands derived from it to modulate the reactivity of copper catalysts.

Interdisciplinary Research at the Interface of Chemistry and Biology

Elucidation of Molecular Recognition Events with Biological Targets

The terminal alkyne functionality of 1-Phenyl-4-(prop-2-yn-1-yl)benzene makes it a valuable building block for creating molecular probes designed to investigate and understand interactions with biological targets. The core principle lies in synthesizing derivatives of this compound that can mimic or bind to specific sites on biomolecules, such as enzymes or receptors.

Researchers have utilized phenyl-alkyne scaffolds in the development of compounds aimed at various biological targets. For instance, derivatives of benzodiazepines, a class of psychoactive drugs, have been synthesized incorporating a propargyl group, similar to that in 1-Phenyl-4-(prop-2-yn-1-yl)benzene. nih.gov These modifications allow for the introduction of reporter tags or other functionalities via click chemistry, enabling the study of how these molecules interact with their receptors, such as the GABA receptor. nih.gov The phenyl group can be further modified to enhance binding affinity and selectivity for the target protein.

Bioconjugation Strategies via Click Chemistry for Biomolecule Labeling and Modification

The presence of a terminal alkyne in 1-Phenyl-4-(prop-2-yn-1-yl)benzene makes it an ideal substrate for "click chemistry," a set of biocompatible reactions that are rapid, efficient, and highly specific. wikipedia.org The most common of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between the alkyne-containing molecule and an azide-modified biomolecule. wikipedia.orgacs.org

This strategy is widely employed for labeling and modifying biomolecules such as proteins, nucleic acids, and carbohydrates. For example, an azide (B81097) group can be metabolically or chemically incorporated into a specific site on a target biomolecule. The subsequent reaction with an alkyne-bearing probe, such as a derivative of 1-Phenyl-4-(prop-2-yn-1-yl)benzene carrying a fluorescent dye or an affinity tag, allows for precise and stable labeling. nih.gov This approach has been instrumental in the development of antibody-drug conjugates (ADCs), where potent drugs are attached to antibodies that specifically target cancer cells. nih.govnih.gov

Another powerful, catalyst-free method is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which utilizes a strained cyclooctyne (B158145) instead of a terminal alkyne. wikipedia.orgacs.org While 1-Phenyl-4-(prop-2-yn-1-yl)benzene itself is not a strained alkyne, its terminal alkyne can be readily converted to a strained cyclooctyne derivative, broadening its applicability in bioconjugation, especially within living systems where the copper catalyst in CuAAC may be toxic. acs.org

Table 1: Comparison of Common Click Chemistry Reactions

Feature Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Alkyne Reactant Terminal Alkyne (e.g., from 1-Phenyl-4-(prop-2-yn-1-yl)benzene) Strained Cyclooctyne
Azide Reactant Organic Azide Organic Azide
Catalyst Required Copper(I) None
Reaction Speed Generally faster Can be slower than CuAAC
Biocompatibility Potential cytotoxicity from copper catalyst Generally higher due to absence of catalyst
Product 1,4-disubstituted triazole Mixture of regioisomers

Mechanistic Investigation of Selectivity and Binding within Biological Systems

Understanding the selectivity and binding mechanisms of small molecules within complex biological environments is crucial for drug development and chemical biology. The structural framework of 1-Phenyl-4-(prop-2-yn-1-yl)benzene can be systematically modified to probe these interactions.

By synthesizing a library of derivatives with alterations to the phenyl ring, such as the addition of different functional groups, researchers can perform structure-activity relationship (SAR) studies. These studies help to identify which parts of the molecule are critical for binding to a specific biological target and which modifications enhance selectivity. For example, research on antimicrotubule agents has shown that modifications to the phenyl rings of structurally related compounds can significantly impact their binding affinity to the colchicine-binding site on tubulin and their antiproliferative activity against cancer cell lines. ulaval.ca

The alkyne group can also be used to attach photoaffinity labels. Upon photoactivation, these labels can form a covalent bond with the target protein, allowing for its identification and the characterization of the binding site.

Design of Hybrid Molecular Constructs with Tunable Biological Interactions

The modular nature of 1-Phenyl-4-(prop-2-yn-1-yl)benzene, facilitated by its reactive alkyne handle, makes it an excellent component for the design of hybrid molecular constructs. These are molecules that combine two or more different functionalities to achieve a novel or enhanced biological effect.

For instance, a derivative of 1-Phenyl-4-(prop-2-yn-1-yl)benzene could be linked to a known drug molecule on one end and a targeting moiety, such as a peptide that recognizes a specific cell surface receptor, on the other. The phenyl portion of the molecule can act as a rigid spacer, and its properties can be tuned through synthetic modifications. This approach allows for the creation of molecules with tailored biological activities, such as targeted drug delivery systems or bifunctional inhibitors.

The synthesis of 1,4-bis(phenylethynyl)benzene (B159325) derivatives for applications in liquid crystals demonstrates how the phenyl-alkyne motif can be used to create well-defined, rigid structures with specific electronic and physical properties. nih.gov This principle can be adapted to biological applications, where precise control over the geometry and functionality of a molecule is essential for its interaction with a biological target.

Q & A

Q. What are the most efficient synthetic routes for preparing 1-Phenyl-4-(prop-2-yn-1-yl)benzene, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions. A common route is the Sonogashira coupling between 4-bromophenylacetylene and phenylacetylene derivatives in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst. Key parameters include:
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmospheres.
  • Temperature : 60–80°C for 12–24 hours.
  • Catalyst Loading : 2–5 mol% Pd catalyst with 1–2 equiv. of CuI.
    Alternative methods include alkyne alkylation using propargyl halides, though yields may vary due to competing side reactions. Industrial-scale synthesis often employs continuous flow reactors to enhance purity and yield .

Table 1 : Comparison of Synthetic Routes

MethodCatalyst SystemYield (%)Key Challenges
Sonogashira CouplingPd(PPh₃)₄/CuI/THF65–85Homocoupling byproducts
Alkyne AlkylationNaH/DMF40–60Regioselectivity control

Q. What spectroscopic techniques are critical for characterizing 1-Phenyl-4-(prop-2-yn-1-yl)benzene, and what key spectral features should researchers focus on?

  • Methodological Answer :
  • ¹H NMR : The propargyl proton (≡C-H) appears as a singlet at δ 2.1–2.3 ppm. Aromatic protons split into distinct patterns due to substituent effects (e.g., para-substitution).
  • ¹³C NMR : The sp-hybridized carbons (C≡C) resonate at δ 70–85 ppm.
  • IR Spectroscopy : The alkyne C≡C stretch appears at ~2100–2260 cm⁻¹.
  • Mass Spectrometry : Molecular ion peaks at m/z 180 (C₁₄H₁₀) with fragmentation patterns confirming the propargyl moiety.
    Advanced techniques like X-ray crystallography resolve steric effects of the propargyl group on the benzene ring .

Advanced Research Questions

Q. How does the propargyl group influence the electronic and steric environment of the benzene ring, and what implications does this have for further functionalization?

  • Methodological Answer : The propargyl group acts as a moderate electron-withdrawing group via conjugation, directing electrophilic substitution to the meta position. Steric hindrance from the linear alkyne structure limits ortho substitution. For functionalization:
  • Electrophilic Aromatic Substitution : Use nitration (HNO₃/H₂SO₄) or sulfonation (SO₃) under controlled conditions to target meta positions.
  • Transition-Metal Catalysis : Propargyl groups facilitate cross-coupling (e.g., Heck or Suzuki reactions) for biaryl synthesis.
    Computational studies (DFT) predict reduced reactivity at the para position due to steric crowding, requiring harsher conditions for derivatization .

Q. What strategies can resolve contradictions in reported reaction yields during the synthesis of derivatives (e.g., conflicting catalytic efficiencies)?

  • Methodological Answer : Contradictions often arise from:
  • Catalyst Deactivation : Trace oxygen or moisture in solvents reduces Pd catalyst efficiency. Use rigorous degassing (freeze-pump-thaw cycles) and anhydrous solvents.
  • Competing Pathways : Homocoupling of alkynes can be suppressed by adding 1–2 equiv. of piperidine or using Lindlar catalyst for selective hydrogenation.
  • Reaction Monitoring : In-situ techniques like Raman spectroscopy track alkyne consumption.
    Example: A study reported 30% yield for a similar propargylbenzene derivative using Pd/C; optimizing ligand choice (e.g., XPhos) increased yields to 75% .

Methodological Considerations

  • Experimental Design : For reproducibility, document solvent purity, catalyst batch, and reaction atmosphere. Use control experiments to isolate variables (e.g., ligand-free conditions).
  • Data Analysis : Employ statistical tools (e.g., ANOVA) to evaluate significance of yield variations across trials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.